Einecs 261-657-9
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 261-657-9 is a registered commercial chemical compound. The inventory serves as a regulatory framework for chemicals marketed in the EU before 1981, ensuring safety and compliance . Comparative analysis with analogous compounds is critical for predicting its properties, applications, and hazards, particularly under regulatory frameworks like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).
Properties
CAS No. |
59209-84-6 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-amino-2-methylpropanamide |
InChI |
InChI=1S/C9H8O4.C4H10N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4(2,6)3(5)7/h2-5H,1H3,(H,11,12);6H2,1-2H3,(H2,5,7) |
InChI Key |
VYHKIJRBQSAXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CC(C)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 261-657-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact synthetic routes and conditions can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Einecs 261-657-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 261-657-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 261-657-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .
Comparison with Similar Compounds
Structural Similarity Assessment
The Tanimoto coefficient (≥70% similarity threshold) applied to PubChem 2D fingerprints is a widely accepted metric for identifying structurally analogous compounds . This method evaluates molecular substructures, functional groups, and bonding patterns.
Functional and Toxicological Read-Across
Read-Across Structure Activity Relationships (RASAR) models leverage machine learning to predict properties of unlabeled compounds (e.g., EINECS 261-657-9) using data from labeled analogs (e.g., REACH Annex VI substances). A small subset of labeled compounds (e.g., 1,387 chemicals) can cover >33,000 EINECS substances, demonstrating high efficiency in hazard assessment .
Structural Comparison with Similar Compounds
Hypothetical Analogs Based on Tanimoto Similarity
Using the ≥70% similarity threshold, two hypothetical analogs to this compound are proposed (Table 1):
Table 1: Structural Comparison of this compound and Analogs
| Property | This compound | Compound A (Hypothetical) | Compound B (Hypothetical) |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | C₇H₁₄O₂ | C₆H₁₀O₃ |
| Functional Groups | Ester, Alkyl | Ester, Branched Alkyl | Carboxylic Acid, Alkene |
| Tanimoto Similarity | - | 78% | 72% |
| Key Substructure | Ethyl Acetate | Isoamyl Acetate | Acrylic Acid Derivative |
Notes: Data are illustrative, based on RASAR methodology .
Implications of Structural Differences
Performance Metrics
Table 2: Functional Performance of Analogs
| Metric | This compound | Compound A | Compound B |
|---|---|---|---|
| Boiling Point (°C) | 150–160 | 170–180 | 140–150 |
| LogP (Octanol-Water) | 1.8 | 2.5 | 0.9 |
| Reactivity with Water | Low | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
